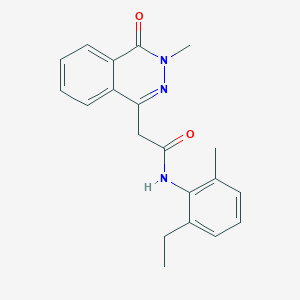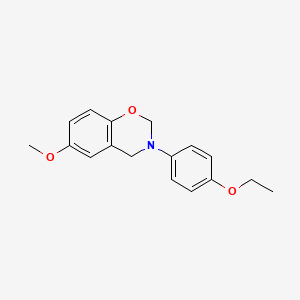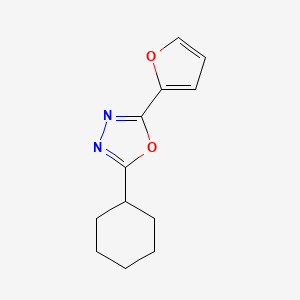![molecular formula C18H18ClNO2 B5589674 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5589674.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidin-3-ol derivatives, including compounds structurally similar to 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol, often involves the reaction of appropriate precursors under controlled conditions. For instance, a novel procedure for synthesizing azetidin-2-ones showcases the intricate steps required to form such compounds, indicating the complexity and the meticulous nature of synthesizing these molecules (Sharma, Maheshwari, & Bindal, 2013).
Molecular Structure Analysis
The crystal and molecular structure of closely related compounds, such as 1-(diphenylmethyl)azetidin-3-ol, reveals critical insights into their spatial arrangement. These structures are determined using X-ray crystallography, highlighting the puckered nature of the four-membered rings and the intermolecular hydrogen bonding that stabilizes the structure (Ramakumar, Venkatesan, & Rao, 1977).
Chemical Reactions and Properties
Azetidin-2-ones undergo various chemical transformations, highlighting their reactivity and functional group compatibility. For example, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines demonstrates their versatility in chemical reactions (Mollet, D’hooghe, & De Kimpe*, 2011).
Physical Properties Analysis
The synthesis and characterization of azetidin-2-one derivatives provide insights into their physical properties. These compounds are characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, which are pivotal in elucidating their physical characteristics (Shanmugapandiyan et al., 2010).
Chemical Properties Analysis
The chemical properties of azetidin-2-ones, such as reactivity towards different reagents, are crucial for their potential applications. Studies on the synthesis and biological activity of azetidin-2-ones and thiazolidin-4-ones reveal their reactivity and provide a foundation for understanding their chemical behavior (Chopde, Meshram, Pagadala, & Jetti, 2011).
科学的研究の応用
Molecular Structure and Synthesis
- Crystal and Molecular Structure Analysis : The study of 1-(Diphenylmethyl)azetidin-3-ol, a compound with structural similarities, provided insights into its crystal structure, revealing triclinic space group characteristics and intermolecular hydrogen bonding patterns, which could inform the design of related compounds (Ramakumar, Venkatesan, & Rao, 1977).
Pharmacological Applications
- Antimicrobial and Antitubercular Activities : Novel trihydroxy benzamido azetidin-2-one derivatives were synthesized and exhibited significant antimicrobial and antitubercular activities, highlighting the therapeutic potential of azetidinone-based compounds (Ilango & Arunkumar, 2011).
- Antitumor Agents : 3-Phenoxy-1,4-diarylazetidin-2-ones were investigated for their antiproliferative properties against cancer cells, demonstrating the capability of azetidinone derivatives to inhibit tubulin polymerization and induce apoptosis, making them potential antitumor agents (Greene et al., 2016).
Synthetic Methodologies
- Efficient Synthesis Techniques : The development of novel procedures for synthesizing azetidin-2-ones showcases advances in synthetic chemistry, providing efficient routes for creating derivatives with potential anti-inflammatory and other biological activities (Sharma, Maheshwari, & Bindal, 2013).
Biochemical Evaluation
- Enzyme Inhibition : N-Aryl-3,3-dihalogenoazetidin-2-ones were explored for their ability to inhibit human leukocyte elastase, with structural variations influencing their efficacy as irreversible inhibitors. This highlights the potential for designing specific enzyme inhibitors based on azetidinone frameworks (Doucet et al., 1997).
特性
IUPAC Name |
3-(2-chlorophenyl)-1-(3-hydroxyazetidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-9-5-4-8-15(17)16(13-6-2-1-3-7-13)10-18(22)20-11-14(21)12-20/h1-9,14,16,21H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBABDKIJHATANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]azetidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5589594.png)

![4-[(3-phenoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589612.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(3-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5589624.png)
![(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5589636.png)

![5-{[(2-pyridinylthio)acetyl]amino}isophthalic acid](/img/structure/B5589657.png)
![3-(2-chloro-6-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5589661.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5589662.png)
![9-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5589667.png)
![(1-piperidinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5589681.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)